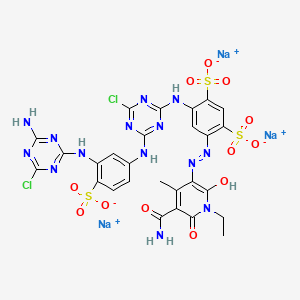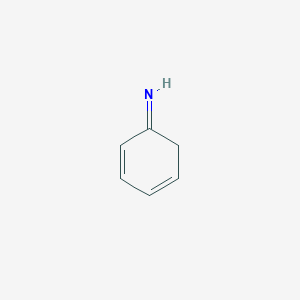
1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone is a chemical compound with the molecular formula C14-H11-Br-N4-O It is a derivative of phthalazinedione, characterized by the presence of a bromophenyl group and a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone typically involves the reaction of 1,4-phthalazinedione with 2-bromobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Phthalazinedione: The parent compound without the bromophenyl and hydrazone groups.
2-Bromobenzaldehyde: A precursor used in the synthesis of the target compound.
Hydrazine Hydrate: Another precursor involved in the synthesis.
Uniqueness
1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone is unique due to the presence of both the bromophenyl and hydrazone groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
68763-86-0 |
|---|---|
Molecular Formula |
C14H11BrN4O |
Molecular Weight |
331.17 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4-hydrazinylphthalazin-1-one |
InChI |
InChI=1S/C14H11BrN4O/c15-11-7-3-4-8-12(11)19-14(20)10-6-2-1-5-9(10)13(17-16)18-19/h1-8H,16H2,(H,17,18) |
InChI Key |
BVXDAVMTNSAQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC=C3Br)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


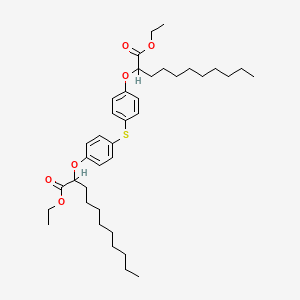
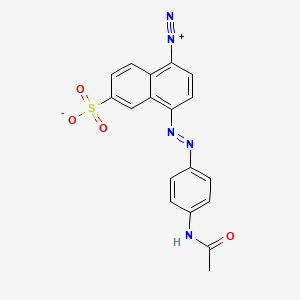
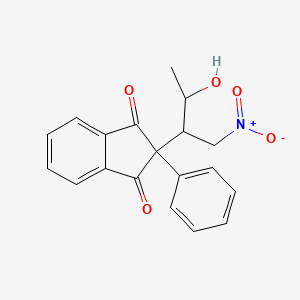

![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)

